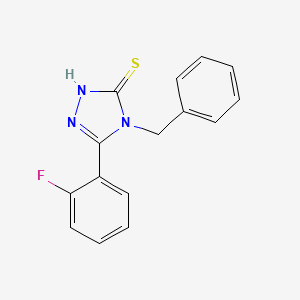

4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

The compound “4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a triazole ring, and a thiol group .

Synthesis Analysis

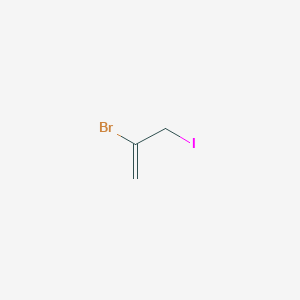

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a benzyl group, and a fluorophenyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiol group (-SH) is known to be quite reactive and can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study conducted by Chowrasia et al. (2017) involved the synthesis of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, using a series of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols. These compounds were evaluated for their anticancer activity against several cancerous cell lines, including MCF7 (human breast cancer), SaOS-2 (human osteosarcoma), and K562 (human myeloid leukemia). The compounds exhibited moderate to good antiproliferative potency, suggesting that the fluorine substitution enhances their prospective as anticancer drugs (Chowrasia et al., 2017).

Corrosion Inhibition

Yadav et al. (2013) explored the use of benzimidazole derivatives, including a triazole-thiol variant, as inhibitors for mild steel corrosion in acidic solutions. These inhibitors demonstrated increased efficacy with concentration, indicating potential applications in protecting industrial materials from corrosive environments. The study also provided insights into the thermodynamic parameters and adsorption behaviors of these compounds, further establishing their utility in corrosion prevention (Yadav et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLIVVITMKSPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327344 | |

| Record name | 4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669882 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-98-1 | |

| Record name | 4-benzyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinazoline](/img/structure/B2630572.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)

![Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine](/img/structure/B2630591.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)